![molecular formula C18H21NO2S B10978761 1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B10978761.png)
1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinolin ist eine komplexe organische Verbindung, die zur Klasse der sulfonylsubstituierten Tetrahydrochinoline gehört. Diese Verbindung ist in der pharmazeutischen Chemie von großem Interesse, da sie potenzielle biologische Aktivitäten und Anwendungen in der Arzneimittelforschung besitzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinolin umfasst typischerweise die folgenden Schritte:
Bildung des Tetrahydrochinolin-Kerns: Die Kernstruktur des Tetrahydrochinolins kann durch Reduktion von Chinolin mittels Hydrierung oder anderer Reduktionsmittel synthetisiert werden.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann kontinuierliche Fließsynthesetechniken umfassen, um die Ausbeute und Reinheit zu verbessern. Der Einsatz von automatisierten Reaktoren und optimierten Reaktionsbedingungen kann die Effizienz des Produktionsprozesses erheblich verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können am Phenylring auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Elektrophile wie Brom oder Nitroniumionen können unter sauren Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Sulfide.
Substitution: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Sulfonylgruppe kann starke Wechselwirkungen mit aktiven Zentren eingehen, was zu einer Hemmung oder Modulation der Enzymaktivität führt. Der Tetrahydrochinolin-Kern kann auch mit verschiedenen biologischen Signalwegen interagieren und so zu seinen allgemeinen biologischen Wirkungen beitragen.
Ähnliche Verbindungen:
1,2,3,4-Tetrahydrochinolin: Ein einfacheres Analog ohne die Sulfonylgruppe.
1,2,3,4-Tetrahydroisochinolin: Eine strukturell verwandte Verbindung mit einem anderen Ringsystem.
Phenylsulfonyl-Derivate: Verbindungen mit ähnlichen Sulfonylgruppen, aber unterschiedlichen Kernstrukturen.
Einzigartigkeit: 1-{[4-(Propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinolin ist einzigartig aufgrund der Kombination des Tetrahydrochinolin-Kerns und der Sulfonylgruppe, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Kombination erhöht sein Potenzial als vielseitige Verbindung in verschiedenen Forschungs- und industriellen Anwendungen.
Wirkmechanismus
The mechanism of action of 1-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the tetrahydroquinoline core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ISOPROPYL-4-[(4-ISOPROPYLPHENYL)SULFONYL]BENZENE: Similar structure but lacks the tetrahydroquinoline core.
1-ISOTHIOCYANATO-4-[(4-ISOTHIOCYANATOPHENYL)SULFONYL]BENZENE: Contains an isothiocyanate group instead of the sulfonyl group.
Uniqueness
1-[(4-ISOPROPYLPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to the presence of both the sulfonyl group and the tetrahydroquinoline core, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H21NO2S |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-(4-propan-2-ylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H21NO2S/c1-14(2)15-9-11-17(12-10-15)22(20,21)19-13-5-7-16-6-3-4-8-18(16)19/h3-4,6,8-12,14H,5,7,13H2,1-2H3 |
InChI-Schlüssel |
PTWUMEBUFBGWGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


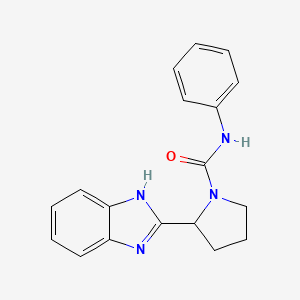
![3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10978699.png)
![Propan-2-yl 4-cyano-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10978702.png)
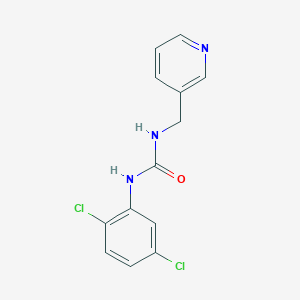
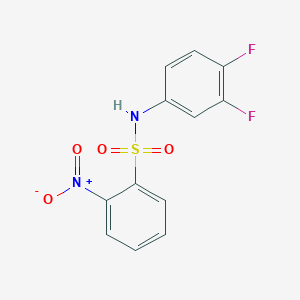
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10978706.png)
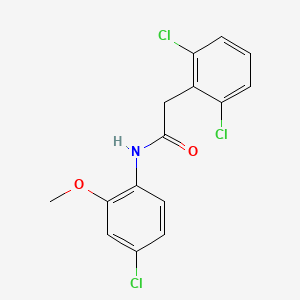
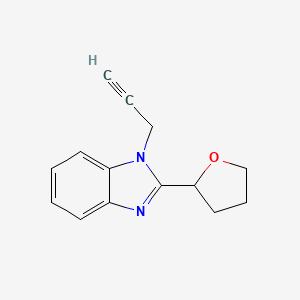
![N-(4-chlorophenyl)-2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]acetamide](/img/structure/B10978724.png)
![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methanamine](/img/structure/B10978731.png)
![N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide](/img/structure/B10978742.png)
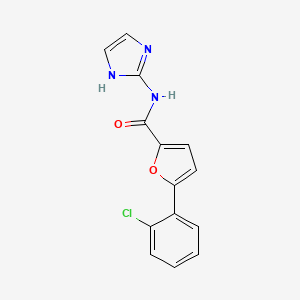
![4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B10978751.png)

